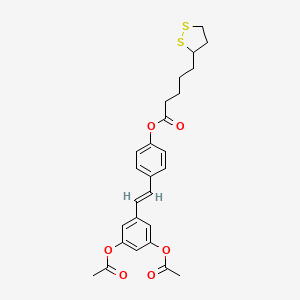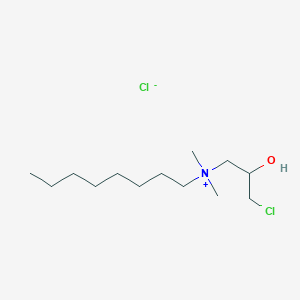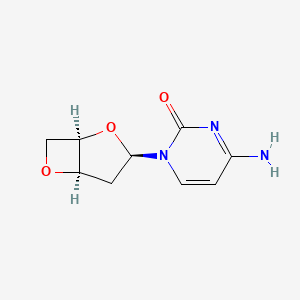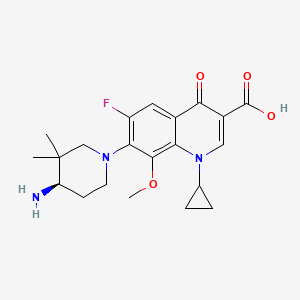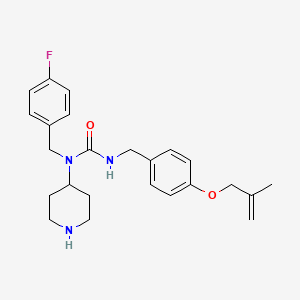
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is a complex organic compound that features an indole moiety, a phenyl ring, and an acrylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethylamine group. The final step involves the formation of the acrylic acid moiety through a condensation reaction with a suitable aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The acrylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
3-(2-Aminoethyl)indole: A compound with a similar indole and ethylamine structure.
4-(2-(2-Methyl-1h-indol-3-yl)ethyl)phenylacetic acid: A structurally related compound with a phenylacetic acid group instead of an acrylic acid group.
Uniqueness
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is unique due to the combination of its indole, phenyl, and acrylic acid moieties. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
960058-93-9 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H22N2O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(24)25/h2-11,22-23H,12-14H2,1H3,(H,24,25)/b11-10+ |
InChI-Schlüssel |
XVXVAVCOKYEXMZ-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




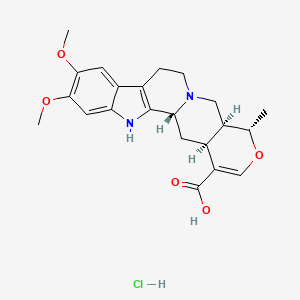
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
